![molecular formula C21H21N3O2 B2723113 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide CAS No. 1798411-87-6](/img/structure/B2723113.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide” is a compound that has been studied for its potential analgesic and anticancer activities . It is a benzoxazole clubbed 2-pyrrolidinone, which has been found to inhibit monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(benzo[d]oxazol-2-yl) aniline as a starting material . The final prototype compound exhibited specific IR bands at 1621 cm−1 (C=N of benzoxazole) and 1703 cm−1 (C=O of pyrrolidin-2-one) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoxazole ring and a pyrrolidinone ring . The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. The pyrrolidinone ring is a five-membered lactam (a cyclic amide).Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : Research has led to the development of new methodologies for synthesizing cinnamamide derivatives, including N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide, which are often explored for their potential applications in medicinal chemistry and material science. One study outlines a novel approach to synthesize cinnamic acids directly from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, offering a pathway to cinnamamide derivatives (Chiriac, Tanasă, & Onciu, 2005).
Antimicrobial Activity : Cinnamamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that certain cinnamamide compounds display potent antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Chemical Reactions and Mechanisms : The exploration of cinnamamide derivatives includes investigations into their chemical reactivity and the mechanisms underlying their formation. For example, research into the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons has provided insights into the synthetic versatility of these compounds, enabling the creation of diverse dihydroquinolinones (Zhou, Guo, Wang, & Duan, 2014).
Antioxidant and Antifungal/Insecticidal Evaluation : The evaluation of cinnamamide derivatives for their antioxidant and antifungal/insecticidal activities has revealed promising applications. For instance, certain cinnamamide compounds derived from known antioxidants like ferulic and sinapinic acids have shown moderate antioxidant activity and effectiveness in preventing lipoperoxidation, highlighting their potential in medicinal and agricultural applications (Miranda & Hernández-Vázquez, 2015).
Mechanism of Action
The compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . By inhibiting this enzyme, the compound may affect the levels of endocannabinoids in the body, which could potentially have implications for pain and cancer treatment .
Future Directions
The compound’s potential as an analgesic and anticancer agent suggests that it could be a promising area for future research . Further studies could explore its efficacy in different models of pain and cancer, and investigate its pharmacokinetics and potential side effects. Additionally, research could also focus on optimizing its synthesis process and exploring its interactions with other biological targets.
properties
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(13-12-16-7-2-1-3-8-16)22-15-17-9-6-14-24(17)21-23-18-10-4-5-11-19(18)26-21/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFBZSPZLKKYIE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)
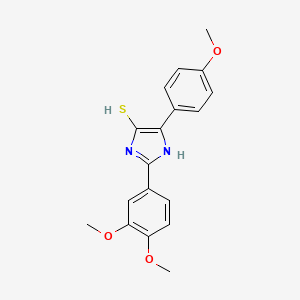


![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)
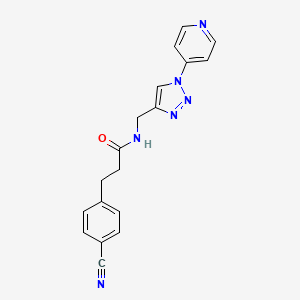

![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)
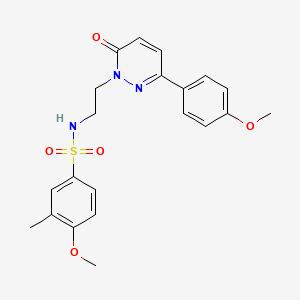
![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)
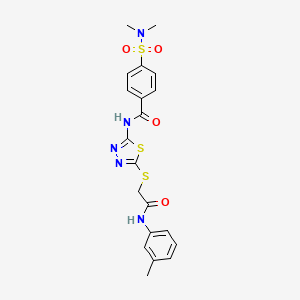
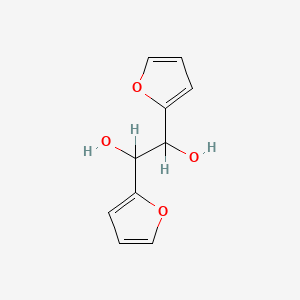
![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)
![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)